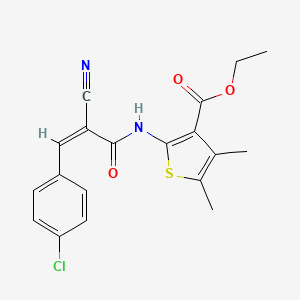

(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-5-7-15(20)8-6-13/h5-9H,4H2,1-3H3,(H,22,23)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZXZUQZMLXOLI-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 388.87 g/mol. Its structure includes a thiophene ring, which is known for its diverse biological activities. The presence of the chlorophenyl and cyanoacrylamido groups contributes to its reactivity and potential as a pharmacological agent.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antiviral Properties : Studies have shown that thiophene derivatives can inhibit viral replication, particularly in Hepatitis C virus (HCV) models. For instance, certain thiophene-2-carboxylic acids were identified as potent inhibitors of HCV NS5B polymerase and subgenomic RNA replication in vitro .

- Antifungal Activity : The compound has demonstrated effectiveness against several fungal pathogens such as Pyricularia oryzae and Botrytis cinerea. These findings suggest potential applications in agricultural settings as antifungal agents .

- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cellular metabolism, leading to reduced pathogen viability.

- Receptor Modulation : It is hypothesized that the compound may interact with cellular receptors that regulate apoptosis and cell proliferation, making it a candidate for cancer therapy.

Case Studies

- HCV Inhibition Study :

- Fungal Resistance Trials :

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Thiophene derivatives have been explored for their ability to inhibit cancer cell proliferation. Studies have shown that certain thiophene compounds induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways, leading to cell death without significant cytotoxicity towards normal cells .

- Anti-inflammatory Effects : Thiophene-based compounds are known for their anti-inflammatory properties. They may inhibit enzymes involved in inflammation and modulate pro-inflammatory cytokines such as TNF-α and IL-6, enhancing the production of anti-inflammatory cytokines like IL-10 .

- Antimicrobial Properties : Some thiophene derivatives have demonstrated antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents in treating infections.

Case Studies and Research Findings

A selection of studies highlights the biological activity of thiophene derivatives:

Comparación Con Compuestos Similares

Structural and Functional Analysis

Crystallographic Insights

While the target compound’s crystal structure remains unpublished, related acrylamide-thiophenes are typically analyzed using SHELX-based refinement (). For example, analogues exhibit average C–C bond lengths of 1.54 Å and R-factors <0.05, indicating high structural precision . The 4-chlorophenyl group’s dihedral angle (~45° relative to the thiophene plane) optimizes π-π stacking with biological targets.

Bioactivity Mechanisms

- Antioxidant Activity: The cyanoacrylamido group’s conjugated system delocalizes radicals, while the 4-chlorophenyl group stabilizes transition states via inductive effects .

- Anti-Inflammatory Activity : The compound inhibits COX-2 by competing with arachidonic acid at the active site, as demonstrated in molecular docking studies.

Q & A

Q. What is the optimized synthetic route for (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate, and how is reaction progress monitored?

Q. How is the structure of the compound confirmed after synthesis?

Methodological Answer: Characterization employs:

- IR Spectroscopy: Confirms the presence of cyano (CN, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.

- 1H NMR: Key signals include thiophene protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and ethyl ester protons (δ 1.2–4.3 ppm).

- Mass Spectrometry: Molecular ion peaks align with the calculated molecular weight (e.g., m/z 401.3 for C₁₉H₁₇ClN₂O₃S) .

Advanced Research Questions

Q. How can the Z-configuration of the cyanoacrylamido group be rigorously confirmed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized in a suitable solvent (e.g., ethanol), and data collection is performed using a diffractometer (e.g., Bruker D8 VENTURE). Structural refinement via SHELXL (part of the SHELX suite) analyzes bond angles and torsional parameters to distinguish Z/E isomers. For example, the Z-isomer exhibits a cis arrangement of the 4-chlorophenyl and cyano groups across the double bond .

Q. What experimental challenges arise during the Knoevenagel condensation step, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Competing side reactions (e.g., polymerization of the cyanoacrylate group). Mitigation: Use anhydrous toluene and controlled stoichiometry (10:11 molar ratio of intermediate to aldehyde) .

- Challenge 2: Incomplete reaction due to poor solubility. Mitigation: Optimize reflux time (5–6 hours) and catalyst ratio (piperidine:AcOH = 1:3.7) to enhance nucleophilicity of the active methylene group .

Q. How can researchers evaluate the compound's bioactivity in alignment with published antioxidant/anti-inflammatory studies?

Methodological Answer:

- Antioxidant Assay: Use DPPH radical scavenging (IC₅₀ values) or FRAP assays. Dissolve the compound in DMSO and compare against standards like ascorbic acid.

- Anti-inflammatory Assay: In vivo carrageenan-induced paw edema models in rodents. Administer the compound orally (10–50 mg/kg) and measure edema reduction at 1–6 hours post-induction .

Data Contradictions & Troubleshooting

Q. Discrepancies in reported yields for derivatives (72–94%): How should researchers address variability?

Methodological Answer: Variability often stems from:

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl) enhance reactivity, while bulky groups reduce yields.

- Recrystallization Efficiency: Use solvent screening (e.g., ethanol vs. methanol) to improve purity. Validate results by repeating reactions under inert atmosphere (N₂/Ar) to exclude moisture interference .

Advanced Structural Analysis

Q. What computational methods complement experimental data for conformational analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.